molecular formula C9H8BrNO B8664050 5-Bromo-4-methyl-2-oxindole CAS No. 215433-20-8

5-Bromo-4-methyl-2-oxindole

Cat. No. B8664050
CAS RN: 215433-20-8
M. Wt: 226.07 g/mol
InChI Key: WSOSXQWLCFAZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-2-oxindole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-2-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

215433-20-8

Product Name

5-Bromo-4-methyl-2-oxindole

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-4-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8BrNO/c1-5-6-4-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WSOSXQWLCFAZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CC(=O)N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-oxindole (5 g) in 40 mL of acetonitrile was treated with 7.26 g of N-bromosuccinimide and stirred at room temperature for 4 hours. Thin layer chromatography (ethyl acetate:hexane 1:2, silica gel) showed a mixture of 5-bromo (Rf 0.3) and 5,7-dibromo (Rf 0.5) products. Another 7.26 g of N-bromosuccinimide was added and the mixture stirred for 4 additional hours. The solid was collected by vacuum filtration, washed with 20 mL of acetonitrile and dried to give a 1:1 mixture of mono and dibromo compounds. The filtrate was concentrated and chromatographed on silica gel (ethyl acetate:hexane (1:2)) to give 1.67 g of 5-bromo-4-methyl-2-oxindole as a beige solid. The remaining 1:1 mixture of solids was recrystallized twice from glacial acetic acid to give 3.2 g of 5,7-dibromo-4-methyl-2-oxindole as a light orange solid. The filtrates from this material were chromatographed as above to give 0.6 g of 5-bromo-4-methyl-2-oxindole and 0.5 g of 5,7-dibromo-4-methyl-2-oxindole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.26 g
Type
reactant
Reaction Step Three
[Compound]
Name
mono and dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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